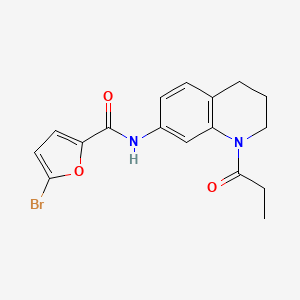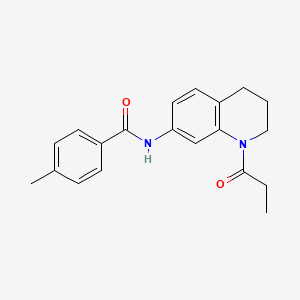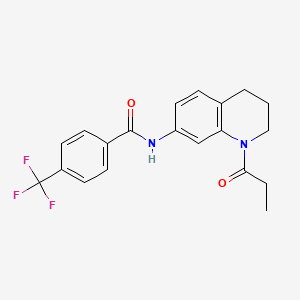
5-bromo-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)furan-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)furan-2-carboxamide (5-Br-FTCA) is a synthetic compound that has been used in a variety of scientific research studies. It is a derivative of the naturally occurring compound quinoline, and is a member of the furan-based carboxamide family. 5-Br-FTCA has been studied for its potential applications in a range of fields, including biochemistry, physiology, and drug discovery.
科学研究应用
5-bromo-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)furan-2-carboxamide has been studied for its potential applications in a range of scientific research fields. It has been used in biochemistry studies to investigate the role of quinoline derivatives in enzyme inhibition and protein-protein interactions. In physiology studies, this compound has been used to evaluate the effects of quinoline derivatives on cell growth, differentiation, and metabolism. Additionally, this compound has been used in drug discovery studies to identify novel compounds that can be used to treat various diseases, including cancer and neurological disorders.
作用机制
The exact mechanism of action of 5-bromo-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)furan-2-carboxamide is not yet fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as protein kinases, and to interact with various proteins involved in signal transduction pathways. Additionally, this compound has been shown to interact with DNA, which suggests that it may have an effect on gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in a variety of cell types, including human and mouse cells. Studies have shown that this compound can inhibit the activity of certain enzymes, such as protein kinases, and can interact with various proteins involved in signal transduction pathways. Additionally, this compound has been shown to have an effect on cell growth, differentiation, and metabolism.
实验室实验的优点和局限性
The use of 5-bromo-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)furan-2-carboxamide in laboratory experiments has several advantages. It is relatively easy to synthesize and is relatively stable in aqueous solutions. Additionally, it can be used in a variety of cell types, including human and mouse cells, and has been shown to have an effect on cell growth, differentiation, and metabolism. However, the exact mechanism of action of this compound is not yet fully understood, which limits its use in certain experiments.
未来方向
The potential applications of 5-bromo-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)furan-2-carboxamide are numerous, and there are many possible future directions for research. Further studies could be conducted to investigate the exact mechanism of action of this compound and to identify novel compounds that can be used to treat various diseases. Additionally, this compound could be used in combination with other compounds to enhance its effects. Furthermore, further studies could be conducted to evaluate the effects of this compound on cell growth, differentiation, and metabolism in different cell types. Finally, research could be conducted to investigate the potential applications of this compound in drug discovery and development.
合成方法
5-bromo-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)furan-2-carboxamide can be synthesized using a number of methods, including the reaction of 5-bromo-N-propyl-1,2,3,4-tetrahydroquinoline-7-carboxylic acid with 2-aminopropionic acid in the presence of a base. This reaction is usually performed in an aqueous solution and yields the desired product in good yields. Other methods, such as the reaction of 5-bromo-N-propyl-1,2,3,4-tetrahydroquinoline-7-carboxylic acid with 2-aminopropionic acid in the presence of a catalyst, can also be used to synthesize this compound.
属性
IUPAC Name |
5-bromo-N-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O3/c1-2-16(21)20-9-3-4-11-5-6-12(10-13(11)20)19-17(22)14-7-8-15(18)23-14/h5-8,10H,2-4,9H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAZUEAIJOIIFHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC=C(O3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














